N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features both benzimidazole and quinazolinone moieties. These structures are known for their significant pharmacological activities, making this compound a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of Quinazolinone Moiety: The quinazolinone ring can be synthesized through the reaction of anthranilic acid with formamide.
Coupling Reaction: The final step involves coupling the benzimidazole and quinazolinone moieties through an acetamide linkage under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may inhibit the activity of kinases or other enzymes, leading to the disruption of cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Thiabendazole, Omeprazole, and Albendazole.
Quinazolinone Derivatives: Erlotinib, Gefitinib, and Lapatinib.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its dual pharmacophore structure, combining the properties of both benzimidazole and quinazolinone. This duality enhances its potential therapeutic applications, making it a versatile compound in drug development .
Properties
Molecular Formula |
C21H21N5O4 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C21H21N5O4/c1-29-17-9-13-16(10-18(17)30-2)23-12-26(21(13)28)11-20(27)22-8-7-19-24-14-5-3-4-6-15(14)25-19/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,22,27)(H,24,25) |
InChI Key |
BXBMZWSJXWUSSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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